molecular formula C29H44N8O3 B12419794 Gilteritinib d8

Gilteritinib d8

Cat. No.: B12419794
M. Wt: 560.8 g/mol
InChI Key: GYQYAJJFPNQOOW-DBVREXLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gilteritinib d8 is a deuterated form of Gilteritinib, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL tyrosine kinase receptors. It is primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Gilteritinib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gilteritinib involves multiple steps, starting from 1-fluoro-2-methoxy-4-nitrobenzene and 1-methyl-4-(piperidin-4-yl)piperazine. The key steps include Ullmann-type coupling, reductive amination, and removal of protective groups . The deuterated form, Gilteritinib d8, is synthesized by incorporating deuterium atoms into the Gilteritinib molecule, which can be achieved through deuterium exchange reactions under specific conditions .

Industrial Production Methods

Industrial production of Gilteritinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance thin-layer chromatography (HPTLC) for separation and quantification .

Chemical Reactions Analysis

Types of Reactions

Gilteritinib undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final Gilteritinib molecule. The deuterated form, Gilteritinib d8, is obtained by incorporating deuterium atoms into these intermediates .

Scientific Research Applications

Gilteritinib d8 is extensively used in scientific research for various applications, including:

Mechanism of Action

Gilteritinib d8 exerts its effects by inhibiting the activity of FLT3 and AXL tyrosine kinase receptors. These receptors are involved in the growth and proliferation of cancer cells. By inhibiting these receptors, this compound prevents the activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gilteritinib d8

This compound is unique due to its high selectivity and potency against FLT3 and AXL tyrosine kinase receptors. It has shown superior efficacy and safety profiles compared to other FLT3 inhibitors. Additionally, the deuterated form, this compound, provides valuable insights into the pharmacokinetics and metabolic pathways of Gilteritinib, making it a crucial tool in scientific research .

Properties

Molecular Formula

C29H44N8O3

Molecular Weight

560.8 g/mol

IUPAC Name

6-ethyl-3-[3-methoxy-4-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

InChI

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)/i13D2,14D2,15D2,16D2

InChI Key

GYQYAJJFPNQOOW-DBVREXLBSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2CCN(CC2)C3=C(C=C(C=C3)NC4=NC(=C(N=C4C(=O)N)CC)NC5CCOCC5)OC)([2H])[2H])[2H]

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5

Origin of Product

United States

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